(+)-Chebulic acid

Description

Properties

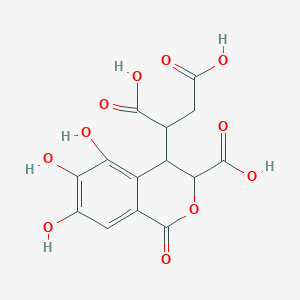

IUPAC Name |

2-(3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZMWVAACFYLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Isolation of (+)-Chebulic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (+)-chebulic acid, a phenolic compound with significant therapeutic potential. It details its primary natural sources and provides in-depth experimental protocols for its extraction, isolation, and purification. The quantitative data presented herein offers a comparative analysis of yields from various sources and methodologies.

Natural Sources of (+)-Chebulic Acid

(+)-Chebulic acid is predominantly found in the fruits of Terminalia chebula, a tree native to Southeast Asia and a cornerstone of traditional Ayurvedic and Unani medicine.[1] It is one of the key bioactive constituents responsible for the therapeutic effects of Terminalia chebula fruits, which are also known as Haritaki.[1] Chebulic acid is a component of larger hydrolyzable tannins, such as chebulagic acid and chebulinic acid, which degrade to release chebulic acid.[2][3]

Other notable natural sources include:

-

Phyllanthus emblica (Amla or Indian Gooseberry): The fruits and leaves of this plant contain chebulic acid among other phenolic compounds.[4]

-

Terminalia bellirica : As a component of the traditional Ayurvedic formulation Triphala, which also includes T. chebula and P. emblica, this plant is another source of chebulic acid.

-

Syzygium cumini (Jamun): The seeds of this plant have been found to contain various phenolic compounds, and while not a primary source, it is a potential source for related compounds.[5][6]

Quantitative Data on Extraction and Isolation

The yield of (+)-chebulic acid and its parent compounds, chebulinic and chebulagic acids, can vary significantly based on the natural source, geographical location, and the extraction and purification methods employed. The following tables summarize the quantitative data from various studies.

Table 1: Concentration of Chebulinic Acid in Extracts

| Extraction Method | Plant Source | Solvent | Initial Concentration | Concentration after Column Chromatography | Reference |

| Soxhlet Extraction | Terminalia chebula | 80% v/v Ethanol (B145695) | 8.8 mg/ml | 9.2 mg/ml | [7] |

| Ultrasonic Extraction | Terminalia chebula | 70% Ethanol | Not specified | Not specified | [8] |

Table 2: Yield of Chebulagic and Chebulinic Acids from Crude Extract

| Purification Method | Starting Material (Crude Extract) | Yield of Chebulagic Acid | Yield of Chebulinic Acid | Purity of Chebulagic Acid | Purity of Chebulinic Acid | Reference |

| High-Speed Counter-Current Chromatography | 300 mg | 33.2 mg | 15.8 mg | 95.3% | 96.1% |

Experimental Protocols for Isolation and Purification

Several methodologies have been established for the efficient isolation of (+)-chebulic acid and its related tannins from plant materials. Below are detailed protocols for common extraction and purification techniques.

General Extraction Procedures

3.1.1. Soxhlet Extraction

This method is suitable for continuous extraction with an organic solvent.

-

Preparation of Plant Material: The dried fruits of Terminalia chebula are powdered and sieved (e.g., to 120 mesh size).[7]

-

Extraction: The powdered material is placed in a thimble and extracted with a suitable solvent, such as 80% ethanol, in a Soxhlet apparatus.[7] The extraction is carried out for a sufficient duration to ensure complete extraction of the target compounds.

-

Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

3.1.2. Ultrasonic Extraction

This method utilizes ultrasonic waves to enhance the extraction efficiency.

-

Preparation of Plant Material: Dried and powdered Terminalia chebula fruits are used.[8]

-

Extraction: 20g of the powder is mixed with 200ml of 70% ethanol and subjected to ultrasonic extraction for 30 minutes.[8]

-

Centrifugation and Concentration: The extract is centrifuged at 3000 rpm for 10 minutes, and the supernatant is collected. The solvent is then recovered under reduced pressure to obtain the crude extract.[8]

3.1.3. Aqueous Extraction

This method uses water as the solvent and is often employed in traditional preparations.

-

Preparation of Plant Material: 20g of mature Terminalia chebula fruit is used.

-

Extraction: The fruit is boiled three times at 90°C for 1 hour with a 10-fold volume of double-distilled water.

-

Concentration and Lyophilization: The resulting aqueous extract is concentrated by centrifugation and then freeze-dried to obtain a powdered extract.

Purification Techniques

3.2.1. Column Chromatography

This is a widely used technique for the purification of individual compounds from a mixture.

-

Stationary Phase: Silica gel or Sephadex LH-20 are commonly used as the stationary phase.[7]

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: The column is eluted with a suitable solvent system. For instance, a gradient elution can be employed. A study on the isolation of chebulagic and chebulinic acids used an ODS open column eluted with 20% methanol (B129727) followed by 35% methanol.[8]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to identify those containing the pure compounds.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes.

-

Column: A reversed-phase C18 column is often used.

-

Mobile Phase: A typical mobile phase for the analysis of chebulinic acid consists of a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[8]

-

Detection: Detection is typically carried out using a UV detector at a wavelength of around 280 nm.[8]

3.2.3. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is effective for the preparative isolation of natural products.

-

Two-Phase Solvent System: A common solvent system is composed of n-hexane-ethyl acetate-methanol-water in a specific ratio (e.g., 1:20:1:20 v/v).

-

Separation: The crude extract is dissolved in the lower phase of the solvent system and injected into the HSCCC instrument for separation.

Signaling Pathways and Experimental Workflows

Nrf2/ARE Signaling Pathway Activated by Chebulic Acid

(+)-Chebulic acid exerts its potent antioxidant and cytoprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[7] Under conditions of oxidative stress, chebulic acid promotes the dissociation of Nrf2 from its inhibitor, Keap1, leading to the translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine ligase (γ-GCL), thereby enhancing the cellular defense against oxidative damage. The activation of Nrf2 by chebulic acid can be mediated by upstream mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.

Caption: Nrf2/ARE signaling pathway activated by (+)-chebulic acid.

General Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of (+)-chebulic acid from its natural sources.

Caption: General workflow for the isolation of (+)-chebulic acid.

This guide provides a foundational understanding for researchers and professionals in drug development to harness the therapeutic potential of (+)-chebulic acid. The detailed protocols and quantitative data serve as a practical resource for the efficient isolation and further investigation of this promising natural compound.

References

- 1. nveo.org [nveo.org]

- 2. [PDF] Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells | Semantic Scholar [semanticscholar.org]

- 3. Chebulic Acid: activities, mechanism of action and applications_Chemicalbook [chemicalbook.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Anti-secretory and cyto-protective effects of chebulinic acid isolated from the fruits of Terminalia chebula on gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of chebulic acid from Terminalia chebula Retz. and its antioxidant effect in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

biological activities of (+)-Chebulic acid

An In-depth Technical Guide on the Biological Activities of (+)-Chebulic Acid

Introduction

(+)-Chebulic acid is a phenolic, phenolcarboxylic acid compound predominantly isolated from the fruits of Terminalia chebula Retz. (Combretaceae), a plant with a long history of use in traditional medicinal systems like Ayurveda.[1][2][3] This whitepaper provides a comprehensive technical overview of the multifaceted biological activities of (+)-chebulic acid, tailored for researchers, scientists, and drug development professionals. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to facilitate a deeper understanding of its therapeutic potential. The activities covered include its potent antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties, among others.[1][4]

Antioxidant and Cytoprotective Activities

(+)-Chebulic acid demonstrates significant antioxidant properties, primarily through direct free radical scavenging and the modulation of endogenous antioxidant defense systems.[1][5] Its cytoprotective effects are particularly evident in models of oxidative stress-induced cell damage.[6]

Mechanism of Action

The primary mechanism for the antioxidant activity of (+)-chebulic acid involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][6] Under conditions of oxidative stress, chebulic acid promotes the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[6][7] This activation leads to the nuclear translocation of Nrf2, where it binds to the ARE in the promoter region of various antioxidant genes.[1][6] This binding upregulates the expression of Phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamate-cysteine ligase (γ-GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[6] The resulting increase in intracellular GSH content and HO-1 activity enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.[5][6]

Quantitative Data: Antioxidant and Cytoprotective Effects

| Assay / Model | Target / Cell Line | Key Parameter | Value / Result | Reference |

| Free Radical Scavenging | (*)OOH radical | ESR Signal Intensity | Reduced from 0.27 mT to 0.06 mT (at 2.5 mg/ml) | [5] |

| Hepatocyte Protection | t-BHP-induced Rat Hepatocytes | GSSG / Total GSH Ratio | Reduced from 8.33% (t-BHP alone) to 4.42% | [5] |

| Nrf2 Activation | HepG2 Cells | Nrf2 Nuclear Expression | 6.3-fold increase vs. control | [6] |

| Gene Expression | HepG2 Cells | HO-1 mRNA Expression | Dose-dependent increase | [6] |

| Gene Expression | HepG2 Cells | GCLC & GCLM mRNA Expression | Dose-dependent increase | [6] |

| ROS Reduction | UPM-induced NCI-H441 cells | ROS Generation | Significant reduction at 5 and 10 µg/mL | [7] |

Signaling Pathway Visualization

References

- 1. Chebulic Acid: activities, mechanism of action and applications_Chemicalbook [chemicalbook.com]

- 2. Anticancer activity of chebulic acid by molecular docking method [wisdomlib.org]

- 3. impactfactor.org [impactfactor.org]

- 4. Comprehensive Review on Fruit of Terminalia chebula: Traditional Uses, Phytochemistry, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of chebulic acid from Terminalia chebula Retz. and its antioxidant effect in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of (+)-Chebulic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and stereochemical determination of (+)-chebulic acid, a key bioactive compound isolated from the medicinal plant Terminalia chebula. This document details the spectroscopic and analytical techniques that have been instrumental in defining its complex chemical architecture.

Introduction

(+)-Chebulic acid is a phenolic compound that forms a core component of various hydrolyzable tannins, including chebulinic acid and chebulagic acid, which are abundant in the fruits of Terminalia chebula[1]. These tannins are known for their wide range of pharmacological activities, making the precise structural understanding of their constituents, such as (+)-chebulic acid, crucial for drug discovery and development. The molecule, with the chemical formula C₁₄H₁₂O₁₁, possesses a complex stereochemistry that has been elucidated through a combination of spectroscopic and synthetic methods[1][2].

Isolation of (+)-Chebulic Acid

(+)-Chebulic acid is typically obtained through the hydrolysis of larger tannins present in the extracts of Terminalia chebula fruits. The general workflow for its isolation involves the following steps:

A detailed experimental protocol for the isolation of chebulinic acid, a precursor to chebulic acid, is as follows:

Experimental Protocol: Isolation of Chebulinic Acid [3]

-

Extraction: 20g of powdered Terminalia chebula fruit is extracted with 200ml of 70% ethanol using ultrasonication for 30 minutes.

-

Centrifugation and Concentration: The extract is centrifuged at 3000 rpm for 10 minutes, and the supernatant is collected. The ethanol is then removed under reduced pressure.

-

Resuspension: The residue is re-dissolved in 20ml of 20% methanol (B129727) and centrifuged at 10,000 rpm for 10 minutes.

-

Column Chromatography: The resulting supernatant is subjected to open column chromatography on an ODS (octadecylsilane) stationary phase. The column is eluted with 20% methanol followed by 35% methanol to separate chebulagic and chebulinic acids.

-

Purification: The fractions containing chebulinic acid are combined, the solvent is evaporated, and the compound is further purified by recrystallization. Hydrolysis of chebulinic acid then yields chebulic acid.

Structure Elucidation via Spectroscopic Methods

The determination of the planar structure and stereochemistry of (+)-chebulic acid has been accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1D and 2D NMR experiments have been fundamental in assigning the proton and carbon signals of (+)-chebulic acid and its isomer, neochebulic acid[4]. The key NMR experiments and their roles in the structure elucidation are outlined below.

Experimental Protocol: General NMR Analysis

-

Sample Preparation: A sample of purified (+)-chebulic acid is dissolved in a deuterated solvent, such as methanol-d₄ or DMSO-d₆.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to obtain initial information on the proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Quantitative NMR Data for (+)-Chebulic Acid [4]

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |

| 1 | 167.3 | - |

| 3 | 49.3 | 3.61 (d, 8.8) |

| 4 | 43.1 | 2.87 (ddd, 10.8, 8.8, 3.6) |

| 4a | 108.9 | - |

| 5 | 141.2 | - |

| 6 | 134.7 | - |

| 7 | 141.2 | - |

| 8 | 101.4 | 6.91 (s) |

| 8a | 146.1 | - |

| 10 | 34.6 | 2.70 (dd, 16.8, 10.8), 2.10 (dd, 16.8, 3.6) |

| 11 | 175.2 | - |

| 12 | 170.8 | - |

| 13 | 173.8 | - |

Mass spectrometry provides information about the molecular weight and elemental composition of (+)-chebulic acid. Tandem mass spectrometry (MS/MS) experiments are used to study its fragmentation pathways, which can further confirm the proposed structure.

Experimental Protocol: General Mass Spectrometry Analysis [5][6]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of phenolic compounds like chebulic acid.

-

Analysis: High-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, is employed to determine the accurate mass and elemental composition.

-

Fragmentation: Collision-induced dissociation (CID) is used to fragment the parent ion, and the resulting product ions are analyzed to deduce the fragmentation pathway.

The fragmentation of chebulic acid typically involves the sequential loss of water (H₂O) and carbon dioxide (CO₂) molecules[6].

Stereochemistry of (+)-Chebulic Acid

The IUPAC name for (+)-chebulic acid, which includes its absolute stereochemistry, is (2R)-2-[(3S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid[1]. The determination of the stereochemistry at its chiral centers has been a subject of study, with modern techniques providing a clearer picture.

The relative stereochemistry can be inferred from NOESY/ROESY NMR experiments, which show through-space correlations between protons. The absolute stereochemistry, while not definitively established by single-crystal X-ray diffraction of the natural product in the reviewed literature, has been assigned based on chiroptical methods and confirmed through total synthesis of related compounds where the stereochemistry of key intermediates was determined by X-ray crystallography[2].

Conclusion

The structure of (+)-chebulic acid has been rigorously established through a combination of modern spectroscopic techniques, primarily multidimensional NMR and high-resolution mass spectrometry. These methods have allowed for the complete assignment of its proton and carbon skeletons and have provided significant insights into its relative stereochemistry. While the absolute configuration is widely accepted, a definitive confirmation through single-crystal X-ray analysis of the natural product would be a valuable addition to the body of knowledge on this important bioactive molecule. This guide provides a foundational understanding of the key experimental evidence and logical workflows employed in the structural characterization of (+)-chebulic acid, which is essential for researchers in natural product chemistry and drug development.

References

The Multifaceted Mechanism of Action of (+)-Chebulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Chebulic acid, a phenolic compound derived from the medicinal plant Terminalia chebula, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of (+)-chebulic acid, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. Drawing from a comprehensive review of preclinical studies, this document outlines the key signaling pathways modulated by (+)-chebulic acid, presents quantitative data on its biological activity, and details the experimental protocols used to elucidate its mechanism of action.

Core Mechanisms of Action

(+)-Chebulic acid exerts its biological effects through a multi-pronged approach, primarily by modulating cellular stress responses, inflammatory cascades, and apoptotic pathways.

Antioxidant and Cytoprotective Effects via Nrf2/ARE Pathway Activation

A primary mechanism of (+)-chebulic acid is its ability to bolster the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like (+)-chebulic acid, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Studies have demonstrated that (+)-chebulic acid treatment significantly increases the nuclear translocation of Nrf2 in a dose-dependent manner.[1][3] For instance, in HepG2 cells, treatment with 10 μM of chebulic acid led to a gradual upregulation of Nrf2 expression in the nucleus over 24 hours.[1] Furthermore, in a model of tert-butyl hydroperoxide (t-BHP)-induced oxidative stress, chebulic acid treatment resulted in a 6.3-fold increase in nuclear Nrf2 expression compared to the control group.[1] This activation of the Nrf2/ARE pathway leads to the enhanced expression and activity of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), which plays a crucial role in cellular protection against oxidative damage.[1] Treatment with 10 μM chebulic acid was shown to significantly increase HO-1 enzyme activity by 1.4-fold in t-BHP-treated HepG2 cells.[1]

Signaling Pathway: Nrf2/ARE Activation by (+)-Chebulic Acid

Caption: Nrf2/ARE signaling pathway activation by (+)-Chebulic Acid.

Pro-Apoptotic Activity in Cancer Cells

(+)-Chebulic acid and its parent compounds, chebulagic and chebulinic acid, have demonstrated significant pro-apoptotic effects in various cancer cell lines. This activity is primarily mediated through the intrinsic apoptotic pathway, which involves the mitochondria.

Key events in (+)-chebulic acid-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: (+)-Chebulic acid alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It upregulates the expression of Bax and downregulates the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5] This shift in balance promotes the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Membrane Potential (MMP) Disruption: The increased Bax/Bcl-2 ratio leads to a loss of MMP, a critical event in the initiation of apoptosis.

-

Cytochrome c Release: The disruption of the MMP results in the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of caspases, which are the executioner enzymes of apoptosis. Notably, the activation of caspase-3 is a central event in this pathway.[6]

While much of the detailed research has been conducted on chebulagic acid, the underlying principle of inducing apoptosis through the mitochondrial pathway is a key aspect of the anticancer activity of these related compounds.

Signaling Pathway: Intrinsic Apoptosis Induction

Caption: Intrinsic apoptosis pathway induced by (+)-Chebulic Acid.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of (+)-chebulic acid and related compounds. It is important to note that some data pertains to chebulagic acid, which contains a chebulic acid moiety.

| Activity | Target/Assay | Test System | Compound | Value | Reference |

| Antioxidant | DPPH Radical Scavenging | In vitro | Chebulagic Acid | IC50: Not explicitly found for (+)-Chebulic acid | [7] |

| Antioxidant | ABTS Radical Scavenging | In vitro | Chebulagic Acid | IC50: Not explicitly found for (+)-Chebulic acid | [7] |

| Cytoprotection | Nrf2 Nuclear Translocation | HepG2 cells | (+)-Chebulic Acid | 6.3-fold increase vs. control (at 10 µM) | [1] |

| Cytoprotection | HO-1 Enzyme Activity | HepG2 cells | (+)-Chebulic Acid | 1.4-fold increase vs. t-BHP treated (at 10 µM) | [1] |

| Anticancer | Cell Proliferation (Y79 Retinoblastoma) | Y79 cells | Chebulagic Acid | IC50: ~10 µM | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the mechanism of action of (+)-chebulic acid.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol Outline:

-

Cell Seeding: Seed cells (e.g., HepG2, Y79) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of (+)-chebulic acid for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Experimental Workflow: Cell Viability Assessment

References

- 1. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chebulic acid prevents hepatic fibrosis induced by advanced glycation end-products in LX-2 cell by modulating Nrf2 translocation via ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chebulic Acid Prevents Hypoxia Insult via Nrf2/ARE Pathway in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of (+)-Chebulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Chebulic acid, a phenolic compound isolated from the medicinal plant Terminalia chebula, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of (+)-chebulic acid, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways. While direct quantitative antioxidant data for isolated (+)-chebulic acid is limited in the currently available literature, this guide presents data on closely related compounds and extracts from Terminalia chebula to provide a comprehensive understanding of its potential.

Quantitative Antioxidant Activity Data

Table 1: DPPH Radical Scavenging Activity of Compounds from Terminalia chebula

| Compound | IC50 Value (µM) | Source |

| Chebulagic Acid | 1.4 ± 0.0173 | [1] |

| Chebulinic Acid | 0.002 mg/mL* | [2] |

Note: The IC50 value for chebulinic acid was reported in mg/mL. Direct molar concentration comparison with chebulagic acid is not possible without the molecular weight used in the original study.

Table 2: ABTS Radical Scavenging Activity of Chebulagic Acid

| Compound | IC50 Value (µM) | Source |

| Chebulagic Acid | 1.7 ± 0.023 | [1] |

Table 3: Superoxide (B77818) Radical Scavenging Activity of Terminalia chebula Extracts and Compounds

| Sample | IC50 Value | Source |

| Terminalia chebula Ethyl Acetate Extract | 6.5 µg/mL | [3] |

| Chebulanin | 0.04 mg/mL | [2] |

Note: The data for superoxide radical scavenging activity is for an extract and a related compound, not isolated (+)-chebulic acid.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

(+)-Chebulic acid or test compound

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of the working DPPH solution at 517 nm should be adjusted to approximately 1.0.

-

Sample Preparation: Dissolve (+)-chebulic acid and the positive control in methanol to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solutions to the wells. Then, add the DPPH working solution to each well. A blank well should contain only methanol. A control well should contain methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

(+)-Chebulic acid or test compound

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Dissolve (+)-chebulic acid and the positive control in a suitable solvent to prepare a series of concentrations.

-

Reaction Mixture: Add a specific volume of the sample or standard solutions to the wells of a 96-well plate. Then, add the ABTS•+ working solution to each well.

-

Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the sample. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide Radical (O2•−) Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. A common method involves the reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan (B1609692) product.

Materials:

-

Nitroblue tetrazolium (NBT)

-

NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Phenazine methosulfate (PMS)

-

Tris-HCl buffer

-

(+)-Chebulic acid or test compound

-

Positive control (e.g., Quercetin or Gallic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the sample or standard solution, NBT solution, and NADH solution in a Tris-HCl buffer.

-

Initiation of Reaction: Add PMS to the mixture to initiate the generation of superoxide radicals.

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 5 minutes).

-

Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide radical scavenging is calculated as:

Where A_control is the absorbance of the control (reaction mixture without the sample) and A_sample is the absorbance of the sample. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Chebulic Acid's Antioxidant Activity

(+)-Chebulic acid is reported to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like chebulic acid, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.

References

An In-depth Technical Guide on the Anti-inflammatory Effects of (+)-Chebulic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of (+)-Chebulic acid, a phenolic compound isolated from the fruits of Terminalia chebula. The document details its mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways. While much of the detailed quantitative research has been conducted on the related hydrolyzable tannins, chebulagic acid and chebulinic acid, also present in Terminalia chebula, this guide consolidates the available information to present a thorough understanding of the anti-inflammatory potential of these compounds.

Core Mechanisms of Anti-inflammatory Action

(+)-Chebulic acid and its related compounds exert their anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting key inflammatory mediators and modulating intracellular signaling cascades. The principal mechanisms include the suppression of pro-inflammatory cytokines, inhibition of inflammatory enzymes, and interference with the NF-κB and MAPK signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory activities of chebulic acid and its related compounds, chebulinic acid and chebulagic acid, against various inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production and Protein Denaturation by Chebulinic Acid

| Compound | Assay | Model System | IC50 Value | Reference |

| Chebulinic acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 53.4 µM | [1][2][3] |

| Chebulinic acid | Inhibition of Protein Denaturation | In vitro (egg albumin) | 43.92 µg/ml | [4] |

Table 2: Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) by Chebulagic Acid

| Compound | Target Enzyme | IC50 Value | Reference |

| Chebulagic acid | COX-1 | 15 ± 0.288 µM | [5] |

| Chebulagic acid | COX-2 | 0.92 ± 0.011 µM | [5] |

| Chebulagic acid | 5-LOX | 2.1 ± 0.057 µM | [5] |

Signaling Pathways Modulated by (+)-Chebulic Acid and Related Compounds

Several studies indicate that the anti-inflammatory effects of compounds from Terminalia chebula are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][8][9] These pathways are crucial in the transcriptional regulation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and inducible inflammatory enzymes like iNOS and COX-2.

3.1. Inhibition of the NF-κB Signaling Pathway

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB (p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Chebulagic acid has been shown to suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[7]

3.2. Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another critical signaling cascade in the inflammatory response. Activation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators. Hydrolysable tannin fractions from Terminalia chebula have been shown to inhibit the phosphorylation of p38 and ERK, suggesting a modulatory effect on this pathway.[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

4.1. In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol is widely used for screening anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophage cell lines.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of (+)-Chebulic acid for 1-2 hours.

-

Inflammation Induction: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

-

Quantification of Nitric Oxide (NO): After 24 hours of incubation, the production of NO in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

-

Quantification of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

4.2. Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to determine the effect of (+)-Chebulic acid on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.[10][11][12]

-

Cell Lysis and Protein Extraction: After treatment with (+)-Chebulic acid and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Cytoplasmic and nuclear extracts can be prepared using a nuclear extraction kit.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IκBα and p65. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

4.3. Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of test compounds.[13][14][15][16]

-

Animals: Male Wistar rats or Swiss albino mice are used for this study.

-

Treatment: Animals are orally administered with the vehicle, a reference drug (e.g., indomethacin), or different doses of (+)-Chebulic acid one hour before the induction of inflammation.

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of the animals.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group in comparison to the vehicle-treated control group.

Conclusion

(+)-Chebulic acid, along with its related compounds chebulinic acid and chebulagic acid found in Terminalia chebula, demonstrates significant anti-inflammatory properties. The primary mechanisms of action involve the inhibition of key inflammatory enzymes (COX-2, 5-LOX) and mediators (NO, TNF-α, IL-6), and the modulation of the NF-κB and MAPK signaling pathways. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of these natural compounds as potential therapeutic agents for inflammatory diseases. Further studies are warranted to specifically delineate the in vivo efficacy and safety profile of purified (+)-Chebulic acid.

References

- 1. Anti-inflammatory Activity of Constituents Isolated from Terminalia chebula | Semantic Scholar [semanticscholar.org]

- 2. Anti-inflammatory activity of constituents isolated from Terminalia chebula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Chebulagic acid, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Antimicrobial Spectrum of (+)-Chebulic Acid: A Technical Examination of Current Research

For Immediate Release

Introduction

(+)-Chebulic acid, a phenolic compound derived from the medicinal plant Terminalia chebula, has garnered interest for its potential therapeutic properties. While traditional medicine has long utilized Terminalia chebula for its antimicrobial effects, specific quantitative data on the isolated (+)-Chebulic acid is notably scarce in current scientific literature. This technical guide addresses this gap by summarizing the available antimicrobial data for closely related compounds and extracts from Terminalia chebula, providing a foundational understanding for researchers, scientists, and drug development professionals. The majority of contemporary research has focused on chebulinic acid and various extracts of Terminalia chebula, and as such, the data presented herein primarily reflects these substances. This guide will present quantitative antimicrobial data, detail relevant experimental protocols, and visualize proposed mechanisms of action and workflows.

Quantitative Antimicrobial Data

The antimicrobial activity of compounds is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for chebulinic acid and various extracts of Terminalia chebula.

Table 1: Antimicrobial Activity of Chebulinic Acid against Helicobacter pylori

| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| H. pylori ATCC 700392 | 32 | >256 | [1] |

| H. pylori ATCC 43504 | 32 | Not Determined | [1] |

| H. pylori CS01 | 64 | Not Determined | [1] |

| H. pylori QYZ003 | 16 | Not Determined | [1] |

| H. pylori QYZ004 | 32 | >256 | [1] |

Table 2: Antibacterial Activity of Terminalia chebula Fruit Extracts

| Bacterial Strain | Extract Type | MIC Range (mg/mL) | MBC Range (mg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Cold Aqueous | 6.25 - 25.00 | 12.50 - 50.00 | [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Hot Aqueous | 3.12 - 12.50 | 3.12 - 25.00 | [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Ethanol | 3.12 - 12.50 | 3.12 - 25.00 | [2] |

| Uropathogenic Escherichia coli | Cold Aqueous | 6.25 - 25.00 | 12.50 - 50.00 | [2] |

| Uropathogenic Escherichia coli | Hot Aqueous | 3.12 - 12.50 | 3.12 - 25.00 | [2] |

| Uropathogenic Escherichia coli | Ethanol | 3.12 - 12.50 | 3.12 - 25.00 | [2] |

Table 3: Antifungal Activity of Terminalia chebula Fruit Extracts

| Fungal Strain | Extract Type | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

| Aspergillus fumigatus | Methanol | 62.5 | 125 | [3] |

| Trichophyton mentagrophytes | Methanol | 62.5 | 125 | [3] |

| Various Candida and Aspergillus species | Methanol | 62.5 - 250 | 250 - 500 | [3] |

Proposed Mechanism of Action

While the precise signaling pathways affected by (+)-Chebulic acid are not yet elucidated, research on the related compound, chebulinic acid, suggests a multi-faceted mechanism of action against H. pylori. This includes the inhibition of bacterial adhesion to host cells and the suppression of the virulence factor Cag A.[1] Tannins, the class of compounds to which chebulic acid belongs, are known to exert antimicrobial effects through various mechanisms including enzyme inhibition, substrate deprivation, and complexing with cell walls.

References

A Technical Guide to the Anticancer Potential of Chebulagic Acid in Preliminary Studies

An In-depth Analysis for Researchers and Drug Development Professionals

Chebulagic acid (CA), a hydrolysable tannin derived from the fruits of Terminalia chebula, has emerged as a compound of significant interest in oncology research.[1][2] Preliminary in vitro and in vivo studies have highlighted its potential as a multi-targeted anticancer agent, demonstrating capabilities to inhibit cell proliferation, induce programmed cell death (apoptosis), and suppress cancer cell migration across a variety of cancer types.[3][4] This technical guide provides a comprehensive overview of the foundational research into the anticancer properties of Chebulagic acid, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways it modulates.

Data Presentation: Antiproliferative and Enzyme Inhibitory Activity

The cytotoxic and antiproliferative effects of Chebulagic acid have been quantified in numerous studies. The data consistently shows a dose-dependent inhibition of cancer cell growth.[5][6] Key quantitative findings are summarized below.

Table 1: Antiproliferative Activity of Chebulagic Acid in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Metric (µM) | Reference |

|---|---|---|---|

| COLO-205 | Colon Cancer | GI₅₀: 18.0 ± 0.2186 | [7] |

| HCT-15 | Colon Cancer | GI₅₀: 20.3 ± 0.23 | [7] |

| MDA-MB-231 | Breast Cancer | GI₅₀: 26.2 ± 0.472 | [7] |

| DU-145 | Prostate Cancer | GI₅₀: 28.54 ± 0.389 | [7] |

| K562 | Chronic Myeloid Leukemia | GI₅₀: 30.66 ± 0.36 | [7] |

| Y79 | Retinoblastoma | Dose-dependent inhibition | [5][6] |

| MKN1 & NUGC3 | Gastric Cancer | Concentration-dependent inhibition | [4] |

| HepG2 | Hepatocellular Carcinoma | Dose-dependent inhibition | [8][9] |

GI₅₀ (Growth Inhibition 50%) is the concentration of the drug that inhibits cell growth by 50%.

Table 2: Enzyme Inhibitory Activity of Chebulagic Acid

| Enzyme Target | IC₅₀ (µM) | Biological Relevance | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | 15.0 ± 0.288 | Inflammation | [10] |

| Cyclooxygenase-2 (COX-2) | 0.92 ± 0.011 | Inflammation & Carcinogenesis | [8][10] |

| 5-Lipoxygenase (5-LOX) | 2.1 ± 0.057 | Inflammation & Carcinogenesis | [8][10] |

IC₅₀ (Inhibitory Concentration 50%) is the concentration of the drug that inhibits enzyme activity by 50%.

Core Mechanisms of Action & Signaling Pathways

Chebulagic acid exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Intrinsic Apoptosis Pathway

A primary mechanism of CA is the induction of apoptosis through the mitochondrial-mediated intrinsic pathway.[1] Studies on retinoblastoma cells (Y79) show that CA treatment disrupts the mitochondrial membrane potential (MMP), leading to the release of Cytochrome c from the mitochondria into the cytoplasm.[5][11] This event triggers a caspase cascade, culminating in the activation of caspase-3, a key executioner of apoptosis.[5][11] Furthermore, Chebulagic acid modulates the expression of the Bcl-2 family of proteins, increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which further promotes cell death.[1][5][12]

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival and proliferation by regulating the expression of anti-apoptotic genes.[12] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Chebulagic acid has been shown to suppress the degradation of IκBα.[5][11] This action prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes and sensitizing cancer cells to apoptosis.[5][12]

References

- 1. nveo.org [nveo.org]

- 2. A Review on Anticancer Properties of Chebulagic Acid from Terminalia chebula | Texila Journal [texilajournal.com]

- 3. Chebulic Acid: activities, mechanism of action and applications_Chemicalbook [chemicalbook.com]

- 4. Chebulagic acid suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. texilajournal.com [texilajournal.com]

- 9. scialert.net [scialert.net]

- 10. Chebulagic acid, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells | springermedizin.de [springermedizin.de]

The Discovery and Chemistry of (+)-Chebulic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Chebulic acid is a naturally occurring phenolic compound derived from the medicinal plant Terminalia chebula. As a key component of hydrolyzable tannins like chebulinic acid and chebulagic acid, it has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, isolation, structural elucidation, and biological significance of (+)-chebulic acid, with a focus on the experimental methodologies and quantitative data relevant to research and drug development.

Discovery and History

The history of (+)-chebulic acid is intrinsically linked to the study of the chemical constituents of Terminalia chebula, a plant with a long history of use in traditional medicine. While the specific isolation of (+)-chebulic acid as a distinct chemical entity is a more recent development, the groundwork was laid by early 20th-century research on related tannins.

A significant milestone in this area was the work of the German scientist W. Richter in 1911, who first described a substance he named "eutannin," which was later identified as chebulinic acid[1]. Since (+)-chebulic acid is a constituent of chebulinic acid, this marks an early point in the timeline of the discovery of this chemical family.

More targeted research in the 21st century has led to the isolation and characterization of (+)-chebulic acid itself. In 2006, Hongxi Xu and his team reported on the preparative isolation of chebulinic acid and the closely related chebulagic acid, which further paved the way for the detailed study of their constituent parts, including (+)-chebulic acid[1].

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₁₁ | [2] |

| Molar Mass | 356.23 g/mol | [2] |

| Appearance | Brown powder | [2] |

| Isomer | Neochebulic acid | [2] |

Isolation and Purification

The isolation of (+)-chebulic acid from its natural source, the dried ripe fruits of Terminalia chebula, involves a multi-step process of extraction and chromatography. Several protocols have been developed, with variations in solvents and chromatographic media.

General Experimental Workflow for Isolation

Detailed Experimental Protocols

Protocol 1: Ethanol Extraction and ODS Column Chromatography

-

Extraction: 20g of powdered Terminalia chebula fruit is subjected to ultrasonic extraction with 200ml of 70% ethanol for 30 minutes.

-

Centrifugation: The extract is centrifuged at 3000 rpm for 10 minutes. The supernatant is collected, and the ethanol is recovered.

-

Redissolution and Clarification: The residue is redissolved in 20ml of 20% methanol and centrifuged at 10,000 rpm for 10 minutes to remove insoluble matter.

-

Chromatography: The resulting supernatant is loaded onto an ODS (Octadecyl-silica) open column. The column is eluted with a gradient of methanol in water.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing chebulic acid.

-

Purification: The relevant fractions are combined, and the solvent is removed. The crude chebulic acid is further purified by recrystallization.

Protocol 2: Consecutive Solvent Partitioning and Multiple Column Chromatographies

-

Initial Extraction: An ethanolic extract of the fruits of Terminalia chebula is prepared.

-

Solvent Partitioning: The crude extract is subjected to consecutive partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Silica Gel Chromatography: The fraction containing chebulic acid is then subjected to silica gel column chromatography.

-

Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column, which separates molecules based on their size and aromaticity.

-

Identification: The purified compound is identified as a mixture of chebulic acid and its isomer, neochebulic acid, using spectroscopic methods[1][3].

Structural Elucidation

The definitive structure of (+)-chebulic acid has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

| Spectroscopic Data | Key Findings | Reference |

| ¹H NMR | Reveals the number and connectivity of protons in the molecule, including signals for aromatic, methine, and methylene (B1212753) protons. | [4] |

| ¹³C NMR | Provides information on the carbon skeleton, identifying carbonyl, sp², and sp³ hybridized carbons. | [4] |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. | [3] |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. MS/MS fragmentation patterns provide further structural information. | [4] |

Chemical Synthesis

The total synthesis of chebulic acid has been a subject of interest in organic chemistry, representing a significant challenge due to its stereochemically rich structure.

First Total Synthesis of Racemic Chebulic Acid

The first total synthesis of racemic chebulic acid was a notable achievement, providing a chemical route to this natural product. The synthesis involved several key steps, including the formation of a key δ-lactone intermediate. While this synthesis yields a racemic mixture (an equal mixture of (+) and (-)-enantiomers), it laid the groundwork for future stereoselective approaches[5].

Key Synthetic Steps:

-

Preparation of an indanone-based β-oxoester: This serves as a key building block for the core structure.

-

Conjugated addition: A side chain is introduced via a cuprate (B13416276) reagent derived from dimethyl succinate.

-

Cerium-catalyzed α-hydroxylation: An essential step to introduce a hydroxyl group at a specific position.

-

Cyanide-catalyzed ring transformation: This crucial step forms the δ-lactone ring characteristic of chebulic acid.

-

Demethylation: Removal of protecting groups to yield the final product[5].

Biological Activities and Mechanism of Action

(+)-Chebulic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. A key mechanism underlying its cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Activation of the Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like (+)-chebulic acid, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. Upstream of Nrf2, Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38 can be phosphorylated by (+)-chebulic acid, leading to the activation of Nrf2[6][7].

Quantitative Data on Biological Activities

| Activity | Assay/Model | Result (IC₅₀ or effect) | Reference |

| Antioxidant | DPPH radical scavenging | IC₅₀ = 2.08 µg/mL (for methanolic extract) | |

| Anti-inflammatory | Nitric Oxide (NO) production in LPS-stimulated macrophages | IC₅₀ values for related compounds (chebulinic acid, arjunic acid, arjunolic acid) ranged from 38.0 to 55.2 µM | [8] |

| Anti-inflammatory | Inhibition of protein denaturation | IC₅₀ = 43.92 µg/mL (for chebulinic acid) | [1] |

| Anticancer | Proliferation of HepG2 cells (liver cancer) | IC₅₀ = 42.86 µg/mL (for chebulagic acid) | [4] |

| Anticancer | Proliferation of Y79 cells (retinoblastoma) | IC₅₀ = 50 µM (for chebulagic acid) | [9] |

| Neuroprotection | Protection against OGD/R-induced neurotoxicity in SH-SY5Y cells | Enhancement of cell viability and improvement of total superoxide (B77818) dismutase (T-SOD) | [10] |

Conclusion

(+)-Chebulic acid is a promising natural product with a rich history and a wide array of biological activities. The detailed experimental protocols for its isolation and the understanding of its mechanism of action, particularly through the Nrf2 signaling pathway, provide a solid foundation for further research and development. The availability of a total synthesis route, albeit for the racemic mixture, opens up avenues for the preparation of analogues and further structure-activity relationship studies. The quantitative data on its biological effects underscore its potential as a lead compound for the development of new therapeutic agents for a variety of diseases, including those associated with oxidative stress and inflammation. Further research into the stereospecific synthesis of (+)-chebulic acid will be crucial for unlocking its full therapeutic potential.

References

- 1. sciforum.net [sciforum.net]

- 2. Chebulic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chebulic acid prevents hepatic fibrosis induced by advanced glycation end-products in LX-2 cell by modulating Nrf2 translocation via ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chebulic Acid Prevents Hypoxia Insult via Nrf2/ARE Pathway in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Chebulic Acid: A Technical Whitepaper on its Role in Traditional and Modern Medicine

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

(+)-Chebulic acid, a phenolic compound primarily isolated from the fruit of Terminalia chebula Retz. (Combretaceae), has been a cornerstone of traditional medicinal systems, particularly Ayurveda, for centuries. Revered as the "King of Medicines," Terminalia chebula, known as Haritaki, is a key component of the renowned Ayurvedic formulation, Triphala.[1] This technical guide provides an in-depth analysis of (+)-chebulic acid, encompassing its traditional applications, phytochemical profile, and the growing body of scientific evidence elucidating its pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Phytochemistry and Physicochemical Properties

(+)-Chebulic acid is a hydrolyzable tannin derivative. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₁₁ | [2] |

| Molar Mass | 356.24 g/mol | [2] |

| IUPAC Name | (2S)-2-[(3S,4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid | [2] |

| CAS Number | 23725-05-5 | [2] |

| Appearance | Brown powder | [3] |

| Solubility | Soluble in Methanol | [4] |

Role in Traditional Medicine

In traditional medicine, particularly Ayurveda, the fruit of Terminalia chebula is utilized for a wide array of ailments.[5][6] These traditional uses have provided the foundation for modern scientific investigation into the bioactive constituents of the plant, with (+)-chebulic acid being a significant contributor to its therapeutic effects.

Traditional Uses of Terminalia chebula

| Traditional Use | Description | Reference |

| Digestive Health | Used as a mild laxative, for colon cleansing, and to relieve constipation. | [5] |

| Rejuvenation | Classified as a "Rasayana" in Ayurveda, believed to promote longevity and vitality. | [5] |

| Respiratory Support | Employed in the treatment of cough, asthma, and sore throat. | [5] |

| Detoxification | Believed to aid in detoxifying the body and reducing oxidative stress. | [5] |

| Metabolic Disorders | Traditionally used to manage diabetes and maintain healthy lipid profiles. | [5] |

| Wound Healing | A paste of the fruit is used for its anti-inflammatory and healing properties on wounds. | [7] |

Pharmacological Activities and Mechanisms of Action

Scientific research has begun to validate many of the traditional uses of Terminalia chebula and has identified (+)-chebulic acid as a key bioactive compound. Its pharmacological activities are diverse, with antioxidant, anti-inflammatory, anticancer, and antidiabetic properties being the most extensively studied.

Antioxidant Activity

(+)-Chebulic acid exhibits potent antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.[8][9] This activity is central to many of its other therapeutic effects.

Experimental Protocol: In Vitro Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of (+)-chebulic acid in a suitable solvent.

-

Mix the (+)-chebulic acid solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[10][11]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of (+)-chebulic acid to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[10][11]

-

Quantitative Data: Antioxidant Activity of Chebulic Acid and Related Compounds

| Compound | Assay | IC50 Value | Reference |

| Chebulagic acid | DPPH | 1.4 ± 0.0173 µM | [3] |

| Chebulagic acid | ABTS | 1.7 ± 0.023 µM | [3] |

| Chebulinic acid | DPPH | 68.34 ± 1.46 µg/ml | [12] |

Anti-inflammatory Activity

(+)-Chebulic acid and its derivatives have demonstrated significant anti-inflammatory properties, which supports their traditional use in treating inflammatory conditions.[8]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

-

Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS, pH 7.4), and various concentrations of chebulinic acid (e.g., 0-100 µg/ml).[13][14]

-

Incubate the mixtures at 37°C for 30 minutes.[15]

-

Induce denaturation by heating at 70°C for 15 minutes.[15]

-

After cooling, measure the absorbance of the solutions to quantify protein denaturation.[13][14]

-

Calculate the percentage inhibition of protein denaturation.

-

Determine the IC50 value.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | IC50 Value | Reference |

| Chebulinic acid | Protein Denaturation | 43.92 µg/ml | [13][16] |

| Diclofenac Sodium (Standard) | Protein Denaturation | 47.04 µg/ml | [13][16] |

Anticancer Activity

Emerging evidence suggests that (+)-chebulic acid possesses anticancer properties, inducing cell cycle arrest and apoptosis in various cancer cell lines.[8][17]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Culture human cancer cell lines (e.g., colon, melanoma, prostate, lung) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of (+)-chebulic acid or its derivatives for a specified duration (e.g., 24 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI50 (growth inhibition 50%) value.[17]

Quantitative Data: Anticancer Activity of Chebulagic Acid (GI50 values)

| Cell Line | Cancer Type | GI50 Value (µM) | Reference |

| HCT-15 | Colon | 20.3 ± 0.23 | [3] |

| COLO-205 | Colon | 18 ± 0.2186 | [3] |

| MDA-MB-231 | Breast | 26.2 ± 0.472 | [3] |

| DU-145 | Prostate | 28.54 ± 0.389 | [3] |

| K562 | Leukemia | 30.66 ± 0.36 | [3] |

| Y79 | Retinoblastoma | ~50 µM (50% inhibition) | [4] |

Antidiabetic Activity

Traditionally used for managing diabetes, Terminalia chebula and its constituents, including chebulic acid, have been shown to possess antidiabetic effects.[5][17]

Experimental Protocol: In Vivo Antidiabetic Activity

-

Induce diabetes in an animal model (e.g., Sprague-Dawley rats) using agents like alloxan (B1665706) or streptozotocin.[18][19]

-

Divide the diabetic animals into groups: control, diabetic control, and treatment groups receiving different doses of the test compound (e.g., chebulagic acid at 100 mg/kg body weight) or a standard drug (e.g., metformin).[20][21]

-

Administer the treatments orally for a specified period (e.g., 15 or 30 days).[18][19]

-

Monitor blood glucose levels at regular intervals.

-

At the end of the study, collect blood samples to measure biochemical parameters such as plasma insulin, triglycerides, and cholesterol.[18]

-

Perform oral glucose tolerance tests (OGTT) or specific sugar-loading tests (e.g., maltose, sucrose) to assess the effect on postprandial hyperglycemia.[20]

Quantitative Data: Antidiabetic Effects of Chebulagic Acid

| Parameter | Animal Model | Treatment | Result | Reference |

| Postprandial Blood Glucose | Maltose-loaded SD rats | Chebulagic acid (100 mg/kg) | 11.1% reduction compared to control | [20][22] |

| Blood Glucose Lowering | Alloxan-induced diabetic rats | T. chebula extract (600 mg/kg) | Significant antidiabetic effect | [18][21] |

Signaling Pathways

The diverse pharmacological activities of (+)-chebulic acid are mediated through the modulation of various cellular signaling pathways. The Nrf2 and MAPK pathways are two of the most well-characterized pathways influenced by this compound.

Nrf2/ARE Signaling Pathway

(+)-Chebulic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][7][23] This pathway is a major cellular defense mechanism against oxidative stress.

Caption: Nrf2/ARE signaling pathway activation by (+)-Chebulic Acid.

MAPK Signaling Pathway

(+)-Chebulic acid can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses like inflammation and apoptosis.[7][24]

References

- 1. Chebulic Acid Prevents Hypoxia Insult via Nrf2/ARE Pathway in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of chebulic acid from Terminalia chebula Retz. and its antioxidant effect in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chebulagic acid from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo hepatoprotective activity and the underlying mechanism of chebulinic acid from Terminalia chebula fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pjps.pk [pjps.pk]

- 7. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chebulic acid prevents hepatic fibrosis induced by advanced glycation end-products in LX-2 cell by modulating Nrf2 translocation via ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]